3-Fluoro-4-methoxy-5-nitrobenzyl alcohol

Catalog No.
S15813253
CAS No.
M.F
C8H8FNO4
M. Wt
201.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Fluoro-4-methoxy-5-nitrobenzyl alcohol

Product Name

3-Fluoro-4-methoxy-5-nitrobenzyl alcohol

IUPAC Name

(3-fluoro-4-methoxy-5-nitrophenyl)methanol

Molecular Formula

C8H8FNO4

Molecular Weight

201.15 g/mol

InChI

InChI=1S/C8H8FNO4/c1-14-8-6(9)2-5(4-11)3-7(8)10(12)13/h2-3,11H,4H2,1H3

InChI Key

JCMXBJANPKBLLO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1F)CO)[N+](=O)[O-]

3-Fluoro-4-methoxy-5-nitrobenzyl alcohol is an organic compound characterized by a benzyl alcohol structure with three significant substituents: a fluorine atom at the meta position, a methoxy group at the para position, and a nitro group at the ortho position relative to the alcohol. Its chemical formula is C9_9H10_10FNO3_3, and it exhibits unique physical and chemical properties due to the combination of electron-withdrawing and electron-donating groups on the aromatic ring. The presence of these groups influences its reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry.

, including:

  • Oxidation: The alcohol group can be oxidized to form 3-fluoro-4-methoxy-5-nitrobenzaldehyde or 3-fluoro-4-methoxy-5-nitrobenzoic acid using oxidizing agents like potassium permanganate or chromium trioxide.
  • Reduction: The nitro group can be reduced to form 3-fluoro-4-methoxy-5-aminobenzyl alcohol using reducing agents such as hydrogen gas in the presence of palladium catalyst.
  • Substitution: The fluorine atom can be substituted with other nucleophiles under suitable conditions, leading to various substituted benzyl alcohol derivatives.

The biological activity of 3-fluoro-4-methoxy-5-nitrobenzyl alcohol has been a subject of study due to its potential pharmacological applications. Research indicates that compounds with similar structural features may exhibit anti-inflammatory, antimicrobial, and anticancer properties. The nitro group, in particular, is often associated with biological activity, as it can participate in redox reactions within biological systems .

The synthesis of 3-fluoro-4-methoxy-5-nitrobenzyl alcohol typically involves several steps:

  • Friedel-Crafts Acylation: A benzene ring is acylated using an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
  • Reduction: The resulting acyl group is reduced to an alkane using reducing agents such as zinc amalgam in hydrochloric acid (Clemmensen reduction).
  • Nitration: The benzene ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid.
  • Fluorination: The final step involves introducing the fluorine atom, which can be achieved through various fluorination techniques.

3-Fluoro-4-methoxy-5-nitrobenzyl alcohol has several applications across different fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Medicinal Chemistry: Investigated for its potential use in drug development due to its unique structural properties that may enhance biological activity.
  • Industrial

Interaction studies involving 3-fluoro-4-methoxy-5-nitrobenzyl alcohol focus on its biochemical interactions and potential as a pharmacophore. Research has indicated that compounds with similar structures may interact with various biological targets, including enzymes and receptors, which could lead to therapeutic effects. These studies are crucial for understanding how modifications to the compound's structure can influence its biological activity and efficacy .

Several compounds share structural similarities with 3-fluoro-4-methoxy-5-nitrobenzyl alcohol. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
3-Fluoro-4-methoxybenzeneboronic acidBoronic acid functionalityUseful in Suzuki coupling reactions
3-Fluoro-4-methoxybenzaldehydeAldehyde instead of alcoholExhibits different reactivity due to carbonyl group
3-Methoxy-4-nitrobenzyl alcoholLacks fluorinePotentially different biological activity

Uniqueness

The uniqueness of 3-fluoro-4-methoxy-5-nitrobenzyl alcohol lies in its combination of electron-withdrawing (fluorine and nitro) and electron-donating (methoxy) groups on the benzene ring. This specific arrangement influences its reactivity patterns and makes it a valuable intermediate for synthesizing other organic compounds, distinguishing it from similar compounds that may lack one or more of these functional groups.

XLogP3

0.9

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

201.04373590 g/mol

Monoisotopic Mass

201.04373590 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-15-2024

Explore Compound Types